molecular formula C14H2N2Na4O8 B12375686 Pyrroloquinoline quinone-13C3 (sodium)

Pyrroloquinoline quinone-13C3 (sodium)

Cat. No.: B12375686
M. Wt: 421.11 g/mol
InChI Key: CXKUNARLYIWSIT-LPZZJZAJSA-J
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Description

Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .

Chemical Reactions Analysis

Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:

    Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.

    Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.

    Methoxatin: Another name for pyrroloquinoline quinone.

Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .

Properties

Molecular Formula

C14H2N2Na4O8

Molecular Weight

421.11 g/mol

IUPAC Name

tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate

InChI

InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;;

InChI Key

CXKUNARLYIWSIT-LPZZJZAJSA-J

Isomeric SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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